

Spectroscopic Analysis of Dihexyl Fumarate: A Technical Guide

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Compound of Interest

Compound Name: *Dihexyl fumarate*

CAS No.: 19139-31-2

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Introduction

Dihexyl fumarate (DHF), with the chemical formula $C_{16}H_{28}O_4$, is a diester of fumaric acid and hexyl alcohol.^{[1][2]} As a member of the fumarate ester class, it finds applications in various fields, including as a plasticizer, a monomer for polymerization, and in the synthesis of other organic compounds. A thorough understanding of its chemical structure and purity is paramount for its effective and safe use. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **Dihexyl fumarate**, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectral data, detailed experimental protocols for analysis, and a logical workflow for the spectroscopic evaluation of this compound.

Data Presentation

The following tables summarize the predicted and reported spectroscopic data for **Dihexyl fumarate**. These values are based on the analysis of homologous fumaric acid esters and

publicly available data.[2]

Table 1: Predicted ^1H NMR Spectroscopic Data for Dihexyl Fumarate

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s = singlet, t = triplet, p = pentet, m = multiplet

Table 2: Predicted ^{13}C NMR Spectroscopic Data for Dihexyl Fumarate

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Table 3: Key IR Absorption Bands for Dihexyl Fumarate



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Table 4: Mass Spectrometry Data for Dihexyl Fumarate



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The NIST Mass Spectrometry Data Center reports the top three highest m/z peaks as 43, 41, and 55.[2]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Dihexyl fumarate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **Dihexyl fumarate**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **Dihexyl fumarate** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the sample is free of particulate matter.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
 - Spectral Width: 0-12 ppm.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024 (or more, depending on sample concentration).
 - Spectral Width: 0-200 ppm.

- Reference: CDCl_3 solvent peak at 77.16 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Perform baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Reference the spectra to the appropriate standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Dihexyl fumarate**.

Methodology:

- Sample Preparation (Neat Liquid):
 - Place a drop of **Dihexyl fumarate** onto the center of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
 - Gently place a second salt plate on top to create a thin capillary film.
 - Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the neat liquid directly onto the ATR crystal.
- Instrument Parameters (FTIR):
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

- Background: A background spectrum of the clean, empty sample holder (or clean ATR crystal) should be recorded prior to sample analysis.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Dihexyl fumarate**.

Methodology:

- Sample Introduction and Chromatography (GC-MS):
 - Gas Chromatograph (GC):
 - Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
 - Oven Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
 - Sample Preparation: Dilute the **Dihexyl fumarate** sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100-1000 µg/mL.
 - Injection Volume: 1 µL.
- Mass Spectrometer Parameters (EI):

- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-400.
- Scan Speed: At least 2 scans/second.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Data Processing:
 - Identify the peak corresponding to **Dihexyl fumarate** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak and the major fragment ions.
 - Compare the obtained spectrum with a reference library (e.g., NIST).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of **Dihexyl fumarate**.



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Caption: Workflow for the comprehensive spectroscopic analysis of **Dihexyl fumarate**.



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Caption: Detailed workflow for NMR analysis of **Dihexyl fumarate**.



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Caption: Workflow for IR and GC-MS analysis of **Dihexyl fumarate**.

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References

- [1. Dihexyl fumarate \[webbook.nist.gov\]](#)
- [2. Dihexyl fumarate | C16H28O4 | CID 5271574 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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